Cas no 941933-16-0 (N-tert-butyl-N'-2-(dimethylamino)-2-4-(dimethylamino)phenylethylethanediamide)

N-tert-butyl-N'-2-(dimethylamino)-2-4-(dimethylamino)phenylethylethanediamide structure
941933-16-0 structure
Product Name:N-tert-butyl-N'-2-(dimethylamino)-2-4-(dimethylamino)phenylethylethanediamide
CAS No:941933-16-0
MF:C18H30N4O2
MW:334.456404209137
CID:5501603
PubChem ID:18583568
Update Time:2025-05-18

N-tert-butyl-N'-2-(dimethylamino)-2-4-(dimethylamino)phenylethylethanediamide Chemical and Physical Properties

Names and Identifiers

    • N'-tert-butyl-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]oxamide
    • AKOS024678251
    • F2762-0084
    • 941933-16-0
    • N1-(tert-butyl)-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide
    • N-tert-butyl-N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide
    • N-tert-butyl-N'-2-(dimethylamino)-2-4-(dimethylamino)phenylethylethanediamide
    • Inchi: 1S/C18H30N4O2/c1-18(2,3)20-17(24)16(23)19-12-15(22(6)7)13-8-10-14(11-9-13)21(4)5/h8-11,15H,12H2,1-7H3,(H,19,23)(H,20,24)
    • InChI Key: MAYWERCZYISRIQ-UHFFFAOYSA-N
    • SMILES: O=C(C(NC(C)(C)C)=O)NCC(C1C=CC(=CC=1)N(C)C)N(C)C

Computed Properties

  • Exact Mass: 334.23687621g/mol
  • Monoisotopic Mass: 334.23687621g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 421
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 64.7Ų

N-tert-butyl-N'-2-(dimethylamino)-2-4-(dimethylamino)phenylethylethanediamide Pricemore >>

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Additional information on N-tert-butyl-N'-2-(dimethylamino)-2-4-(dimethylamino)phenylethylethanediamide

N-tert-butyl-N'-2-(dimethylamino)-2-4-(dimethylamino)phenylethylethanediamide (CAS No. 941933-16-0): A Comprehensive Overview

N-tert-butyl-N'-2-(dimethylamino)-2-4-(dimethylamino)phenylethylethanediamide (CAS No. 941933-16-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its CAS number 941933-16-0, is characterized by its unique structural features and potential therapeutic applications. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements related to this compound.

The chemical structure of N-tert-butyl-N'-2-(dimethylamino)-2-4-(dimethylamino)phenylethylethanediamide is notable for its intricate arrangement of functional groups. The molecule consists of a central diamide backbone with tert-butyl and dimethylamino substituents. The presence of these functional groups imparts specific chemical properties that are crucial for its biological activities. The tert-butyl group provides steric hindrance, which can influence the compound's reactivity and stability, while the dimethylamino groups contribute to its basicity and potential interactions with biological targets.

The synthesis of N-tert-butyl-N'-2-(dimethylamino)-2-4-(dimethylamino)phenylethylethanediamide involves a series of well-defined chemical reactions. One common approach involves the condensation of a suitable amine with an appropriate carboxylic acid or acid chloride. Recent advancements in synthetic methodologies have focused on improving the yield and purity of the final product, as well as reducing the environmental impact of the synthesis process. For instance, green chemistry principles have been applied to develop more sustainable and eco-friendly synthetic routes.

In terms of biological activities, N-tert-butyl-N'-2-(dimethylamino)-2-4-(dimethylamino)phenylethylethanediamide has shown promising results in various preclinical studies. Research has demonstrated its potential as a modulator of specific receptors and enzymes, which are implicated in several disease states. For example, studies have explored its effects on G protein-coupled receptors (GPCRs) and ion channels, highlighting its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.

One notable area of research involves the compound's ability to cross the blood-brain barrier (BBB). The BBB is a significant challenge in drug development for central nervous system (CNS) disorders due to its selective permeability. Studies have shown that N-tert-butyl-N'-2-(dimethylamino)-2-4-(dimethylamino)phenylethylethanediamide can effectively penetrate the BBB, making it a promising candidate for treating CNS-related conditions. This property is attributed to its lipophilic nature and optimal molecular weight.

Clinical trials are currently underway to evaluate the safety and efficacy of N-tert-butyl-N'-2-(dimethylamino)-2-4-(dimethylamino)phenylethylethanediamide in human subjects. Early results from phase I trials have indicated favorable pharmacokinetic profiles and tolerability. These findings are encouraging and pave the way for further clinical investigations to explore its therapeutic potential in larger patient populations.

In addition to its therapeutic applications, N-tert-butyl-N'-2-(dimethylamino)-2-4-(dimethylamino)phenylethylethanediamide has also been studied for its potential use as a research tool in academic and industrial settings. Its unique properties make it valuable for probing specific biological pathways and mechanisms, contributing to a deeper understanding of disease processes.

The future outlook for N-tert-butyl-N'-2-(dimethylamino)-2-4-(dimethylamino)phenylethylethanediamide is promising. Ongoing research aims to optimize its chemical structure to enhance its potency and selectivity while minimizing side effects. Additionally, efforts are being made to develop novel formulations that can improve drug delivery and patient compliance.

In conclusion, N-tert-butyl-N'-2-(dimethylamino)-2-4-(dimethylamino)phenylethylethanediamide (CAS No. 941933-16-0) is a multifaceted compound with significant potential in both research and clinical settings. Its unique chemical structure, coupled with its promising biological activities, positions it as a valuable asset in the ongoing quest for innovative therapeutic solutions.

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